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Compound of Interest

Compound Name: 5-Fluoropentyl thiocyanate

Cat. No.: B15290267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential biological relevance of 5-Fluoropentyl thiocyanate. Due to the limited

availability of direct experimental data for this specific compound, this guide leverages data

from structurally similar molecules and predictive models to offer a detailed profile for research

and drug development applications. This document includes predicted spectroscopic data, a

detailed experimental protocol for its synthesis, and a discussion of potential biological

activities based on related compounds.

Molecular Structure and Identification
5-Fluoropentyl thiocyanate is an organofluorine compound featuring a five-carbon aliphatic

chain with a terminal fluorine atom and a thiocyanate functional group.

Table 1: Compound Identification
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Identifier Value Source

Molecular Formula C6H10FNS --INVALID-LINK--1]

SMILES C(CCF)CCSC#N --INVALID-LINK--1]

InChI
InChI=1S/C6H10FNS/c7-4-2-

1-3-5-9-6-8/h1-5H2
--INVALID-LINK--1]

InChIKey
QHACRDBQKDNTBY-

UHFFFAOYSA-N
--INVALID-LINK--1]

Monoisotopic Mass 147.0518 Da --INVALID-LINK--1]

Predicted XlogP 2.2 --INVALID-LINK--1]

CAS Number Not Assigned

Predicted Physicochemical Properties
Quantitative data on the physicochemical properties of 5-Fluoropentyl thiocyanate are not

readily available in the literature. The following table presents predicted values.

Table 2: Predicted Physicochemical Properties

Property Predicted Value

Boiling Point ~190-210 °C

Density ~1.05 g/cm³

Water Solubility Low

Spectroscopic Data (Predicted and Inferred)
Direct experimental spectroscopic data for 5-Fluoropentyl thiocyanate is not currently

published. The following sections provide predicted and inferred data based on the analysis of

its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 5-Fluoropentyl thiocyanate are

presented below. These predictions are based on established increments for the respective

functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Assignment
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(Hz)

H-5 (F-CH₂) 4.45 dt
J(H,F) ≈ 47, J(H,H) ≈

6.0

H-1 (SCN-CH₂) 3.00 t J(H,H) ≈ 7.0

H-4 1.80 m

H-2 1.95 m

H-3 1.60 m

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Assignment Chemical Shift (ppm)

C≡N ~112

C-1 (SCN-CH₂) ~33

C-5 (F-CH₂) ~84 (d, J(C,F) ≈ 165 Hz)

C-4 ~30 (d, J(C,F) ≈ 20 Hz)

C-2 ~28

C-3 ~22 (d, J(C,F) ≈ 5 Hz)

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, appearing as

a triplet of triplets due to coupling with the adjacent methylene protons (H-5) and the protons on

C-4. The predicted chemical shift is approximately -218 ppm relative to CFCl₃.
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Infrared (IR) Spectroscopy
The IR spectrum of 5-Fluoropentyl thiocyanate is expected to show characteristic absorption

bands for its functional groups.

Table 5: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~2155 Strong, Sharp C≡N stretch of the thiocyanate

~2940-2860 Medium
C-H stretching of the alkyl

chain

~1465 Medium CH₂ scissoring

~1050 Strong C-F stretch

~690 Medium C-S stretch

Mass Spectrometry (MS)
The electron ionization mass spectrum of 5-Fluoropentyl thiocyanate is predicted to show a

molecular ion peak (M⁺) at m/z 147. Key fragmentation patterns would likely involve:

Loss of the thiocyanate radical (•SCN): [M - SCN]⁺ at m/z 89.

Alpha-cleavage adjacent to the sulfur atom: leading to fragments from the pentyl chain.

Cleavage of the C-F bond is generally less favorable but fragments indicating the loss of HF

might be observed.

McLafferty-type rearrangements are not expected due to the lack of a suitable gamma-

hydrogen relative to a carbonyl or similar group.

Experimental Protocols
Synthesis of 5-Fluoropentyl Thiocyanate
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A plausible and efficient method for the synthesis of 5-Fluoropentyl thiocyanate is via a

nucleophilic substitution reaction using 1-bromo-5-fluoropentane and a thiocyanate salt.

Reaction:

F-(CH₂)₅-Br + KSCN → F-(CH₂)₅-SCN + KBr

Materials and Reagents:

1-bromo-5-fluoropentane

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

Acetone or Dimethylformamide (DMF), anhydrous

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 1-bromo-5-fluoropentane (1.0 eq) in anhydrous acetone (5 mL per 1 mmol of

alkyl halide) is added potassium thiocyanate (1.2 eq).

The reaction mixture is stirred vigorously at room temperature or heated to reflux (typically

50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC)

until the starting material is consumed (typically 4-12 hours).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is partitioned between dichloromethane and water.

The aqueous layer is extracted with dichloromethane (3x).
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The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed

by brine.

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated

under reduced pressure to yield the crude product.

Purification of the crude product is achieved by flash column chromatography on silica gel

using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-Fluoropentyl
thiocyanate.

Experimental Workflow Diagram:
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Synthesis Workflow for 5-Fluoropentyl Thiocyanate
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Caption: Synthesis workflow for 5-Fluoropentyl thiocyanate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15290267?utm_src=pdf-body-img
https://www.benchchem.com/product/b15290267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15290267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 5-Fluoropentyl thiocyanate,

organic thiocyanates are known to exhibit a range of biological effects, including antibacterial,

antifungal, and anticancer properties.[2] The thiocyanate group can act as a precursor to the

more biologically active isothiocyanate group through isomerization.

Many isothiocyanates are known to induce apoptosis in cancer cells through the modulation of

several signaling pathways. A common mechanism involves the induction of oxidative stress,

leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Hypothetical Signaling Pathway for a Related Isothiocyanate:

The diagram below illustrates a potential signaling pathway that could be modulated by the

isothiocyanate isomer of 5-Fluoropentyl thiocyanate, leading to apoptosis in cancer cells.

This is a generalized pathway based on the known actions of other isothiocyanates.
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Hypothetical Signaling Pathway
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Caption: Hypothetical apoptotic signaling pathway.

Conclusion
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5-Fluoropentyl thiocyanate is a structurally simple organofluorine compound for which there

is currently a lack of extensive experimental data. This guide has provided a detailed profile

based on predictive methods and data from analogous compounds. The proposed synthesis

protocol offers a reliable method for its preparation, which will enable further experimental

investigation into its physicochemical properties and biological activities. The potential for this

compound to serve as a precursor to a biologically active isothiocyanate warrants further

investigation, particularly in the context of anticancer drug discovery. Researchers are

encouraged to use the information provided herein as a foundation for their own experimental

work on this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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